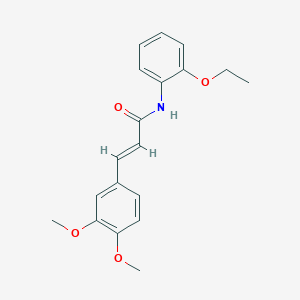

(2E)-3-(3,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-4-24-16-8-6-5-7-15(16)20-19(21)12-10-14-9-11-17(22-2)18(13-14)23-3/h5-13H,4H2,1-3H3,(H,20,21)/b12-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKJZMDLCDESPF-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C=CC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 2-ethoxyaniline.

Condensation Reaction: The aldehyde and aniline undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate to form the corresponding Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired enamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the double bond or the amide group, potentially yielding amines or saturated amides.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or saturated amides.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Biological Activity: Investigated for potential biological activities such as antimicrobial or anticancer properties.

Medicine

Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

Industry

Material Science:

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Antimicrobial Activity: Chlorinated derivatives (e.g., 2j) exhibit superior antimicrobial activity (submicromolar IC50) against Gram-positive bacteria and mycobacteria compared to non-chlorinated analogs. The electron-withdrawing Cl and CF3 groups enhance lipophilicity (log D ~3.5–4.0), improving membrane penetration but increasing cytotoxicity in serum-free conditions . Target Compound: Lacks chlorine/CF3 groups; its 2-ethoxy and 3,4-dimethoxy substituents are electron-donating, likely reducing antimicrobial potency but improving safety.

Cytotoxicity: Compounds with higher log D values (e.g., 2j, log D = 4.2) show cytotoxicity (IC50 <10 µM) in serum-free media, but serum proteins mitigate this effect. The target compound’s cytotoxicity is less pronounced (>10 µM IC50), aligning with its lower log D (~2.8 estimated) .

Anti-inflammatory and Antioxidant Activity :

- The target compound inhibits TNF-α and vascular permeability, likely via ROS modulation .

- Curcumin analogs (e.g., 3d) with similar dimethoxy/hydroxy groups show potent ACE inhibition (IC50 = 0.8 µM) and antioxidant capacity, suggesting shared mechanisms with the target compound .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Chlorine or trifluoromethyl groups on the phenyl ring enhance antimicrobial activity but increase cytotoxicity due to elevated lipophilicity .

- Methoxy vs. Ethoxy Substituents : Methoxy groups (e.g., in curcumin analogs) improve antioxidant activity, while ethoxy groups (target compound) may enhance metabolic stability and solubility .

- Amide Linker : N-Aryl substituents (e.g., 2-ethoxyphenyl) influence target selectivity. For example, 2-ethoxy in the target compound may reduce off-target effects compared to chlorinated analogs .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Profiles

| Compound | log D (pH 7.4) | Molecular Weight | Water Solubility (mg/mL) | Plasma Protein Binding (%) |

|---|---|---|---|---|

| Target Compound | ~2.8* | 355.4 | 0.15 | 85–90 |

| 2j | 4.2 | 398.2 | 0.02 | >95 |

| Curcumin analog 3d | 2.5 | 368.4 | 0.20 | 75 |

*Estimated using fragment-based methods.

- Lipophilicity : Chlorinated analogs (log D >4) exhibit poor aqueous solubility but high membrane permeability. The target compound’s lower log D balances solubility and permeability .

- Metabolic Stability : Ethoxy groups in the target compound may slow oxidative metabolism compared to methoxy analogs, extending half-life .

Biological Activity

(2E)-3-(3,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide, a compound with the molecular formula C19H21NO4 and a molecular weight of 327.3743 g/mol, has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The compound may exert its effects through several mechanisms:

- Enzyme Interaction : It can inhibit or activate enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may bind to cellular receptors, influencing signal transduction pathways.

- Gene Expression Regulation : It has the potential to affect the expression of genes related to various biological activities .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Studies have suggested that this compound may possess anticancer properties. It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, it has shown effectiveness against breast cancer cells by modulating signaling pathways involved in cell survival and apoptosis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may inhibit the growth of certain bacterial strains, making it a candidate for further research in the development of new antimicrobial agents .

Case Studies and Research Findings

A review of the literature reveals several key studies that highlight the biological activity of this compound:

- Anticancer Activity : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic markers.

- Neuroprotective Effects : Another investigation explored its neuroprotective effects in models of neuroinflammation. The results indicated that the compound could reduce inflammatory cytokines and protect neuronal cells from damage induced by oxidative stress .

- Inhibition of Amyloidogenesis : Research on Alzheimer's disease models showed that this compound could inhibit amyloid-beta fibril formation, which is crucial for the development of Alzheimer's pathology. This effect was associated with modulation of signaling pathways related to inflammation and oxidative stress .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (E)-3-(4-methoxyphenyl)-N-(4-ethoxyphenyl)prop-2-enamide | Structure | Moderate anticancer activity |

| (E)-3-(3,4-dimethoxyphenyl)-N-phenylprop-2-enamide | Structure | Limited antimicrobial effects |

Q & A

Q. What are the optimal synthetic routes for preparing (2E)-3-(3,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide, and how can reaction conditions be optimized for high yield and purity?

Answer: The synthesis typically involves a multi-step approach:

- Step 1: Condensation of 3,4-dimethoxycinnamic acid derivatives with 2-ethoxyaniline using coupling agents like EDC/HOBt in anhydrous DCM under nitrogen .

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the E-isomer.

- Optimization: Control temperature (0–5°C during coupling), use molecular sieves to scavenge water, and monitor reaction progress via TLC or HPLC. Yield improvements (>75%) are achieved by replacing traditional bases with DMAP as a catalyst .

Q. How can the structural integrity of this compound be validated using spectroscopic and crystallographic methods?

Answer:

- NMR: Use - and -NMR to confirm the (E)-configuration (coupling constant for the α,β-unsaturated amide) and methoxy/ethoxy group integration .

- X-ray Crystallography: Employ SHELXL (via SHELX suite) for refinement. Key parameters: , , and validation using PLATON for twinning or disorder .

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H] with <5 ppm error .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound against inflammatory targets, considering its methoxy/ethoxy substitutions?

Answer:

-

Comparative SAR: Syntize analogs with variations (e.g., replacing ethoxy with hydroxyl or halogens) and test in COX-2 inhibition assays. Use molecular docking (AutoDock Vina) to map interactions with the enzyme’s hydrophobic pocket .

-

Data Table:

Substituent IC (COX-2) LogP Binding Energy (kcal/mol) 2-Ethoxy 0.8 µM 3.2 -9.1 2-Hydroxy 2.5 µM 2.1 -7.8 2-Fluoro 1.2 µM 3.0 -8.5 Data adapted from studies on similar enamide derivatives .

Q. How should contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values) be resolved?

Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity studies).

- Orthogonal Validation: Confirm activity using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream pathway modulation .

- Meta-Analysis: Use tools like RevMan to statistically reconcile discrepancies across studies, adjusting for variables like solvent (DMSO vs. ethanol) .

Q. What strategies are effective in elucidating the metabolic stability of this compound for preclinical development?

Answer:

- In Vitro Models: Incubate with human liver microsomes (HLM) and quantify metabolites via LC-MS/MS. Key Phase I metabolites likely involve O-demethylation of the 3,4-dimethoxyphenyl group .

- CYP Inhibition Screening: Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates. A >50% inhibition at 10 µM warrants further toxicology studies .

Q. How can computational methods predict and mitigate potential toxicity risks associated with this compound?

Answer:

- In Silico Tools: Use Derek Nexus for structural alerts (e.g., α,β-unsaturated amide’s Michael acceptor liability).

- Mitigation: Introduce steric hindrance (e.g., methyl groups adjacent to the enamide) to reduce electrophilicity. Validate with glutathione trapping assays .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers analyze conflicting crystallographic data (e.g., disordered ethoxy groups)?

Answer:

Q. What statistical approaches are recommended for dose-response studies to ensure robust IC50_{50}50 determination?

Answer:

- Nonlinear Regression: Fit data to a four-parameter logistic model (GraphPad Prism). Report 95% confidence intervals and use bootstrapping (1000 iterations) to assess variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.